Einecs 282-661-7

Description

. It is a colorless, flammable liquid with a strong odor and is commonly used as a solvent and cleaning agent.

Properties

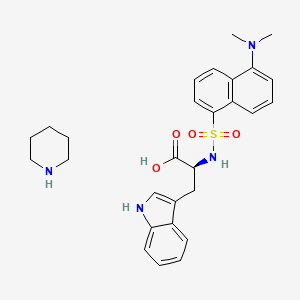

CAS No. |

84282-15-5 |

|---|---|

Molecular Formula |

C28H34N4O4S |

Molecular Weight |

522.7 g/mol |

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid;piperidine |

InChI |

InChI=1S/C23H23N3O4S.C5H11N/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19;1-2-4-6-5-3-1/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28);6H,1-5H2/t20-;/m0./s1 |

InChI Key |

XWVQVPLUXCHVMT-BDQAORGHSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O.C1CCNCC1 |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O.C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanol can be synthesized through the hydration of propene. This process involves the reaction of propene with water in the presence of an acid catalyst, typically sulfuric acid, to produce isopropyl alcohol. The reaction conditions include moderate temperatures and pressures to optimize yield and efficiency.

Industrial Production Methods

Industrial production of 2-Propanol is primarily achieved through the indirect hydration of propene. This method involves the formation of isopropyl sulfate, which is then hydrolyzed to produce isopropyl alcohol. The process is carried out in large-scale reactors with controlled temperatures and pressures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Propanol undergoes various chemical reactions, including:

Oxidation: 2-Propanol can be oxidized to acetone using oxidizing agents such as chromic acid or potassium dichromate.

Reduction: It can be reduced to propane using strong reducing agents like lithium aluminum hydride.

Substitution: 2-Propanol can undergo substitution reactions with halogens to form isopropyl halides.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium dichromate, and other oxidizing agents under acidic conditions.

Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Acetone

Reduction: Propane

Substitution: Isopropyl halides (e.g., isopropyl chloride, isopropyl bromide)

Scientific Research Applications

2-Propanol has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent in various chemical reactions and extractions.

Biology: Employed in DNA and RNA extraction protocols due to its ability to precipitate nucleic acids.

Medicine: Utilized as an antiseptic and disinfectant in medical settings.

Industry: Used in the manufacture of cosmetics, pharmaceuticals, and personal care products.

Mechanism of Action

The mechanism of action of 2-Propanol involves its ability to disrupt cellular membranes and denature proteins. This property makes it an effective antiseptic and disinfectant. At the molecular level, 2-Propanol targets the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, causing denaturation and loss of function.

Comparison with Similar Compounds

2-Propanol can be compared with other similar compounds such as ethanol and methanol:

Ethanol: Similar to 2-Propanol, ethanol is a widely used solvent and disinfectant. ethanol is less toxic and has a lower boiling point.

Methanol: Methanol is also a common solvent but is more toxic than 2-Propanol. It has a lower boiling point and is used in different industrial applications.

List of Similar Compounds

- Ethanol (C2H6O)

- Methanol (CH4O)

- Butanol (C4H10O)

Q & A

Q. What statistical methods are appropriate for small-sample studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.